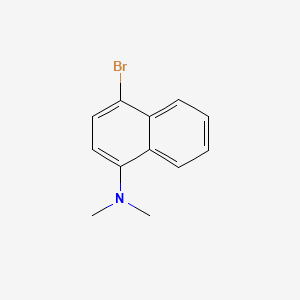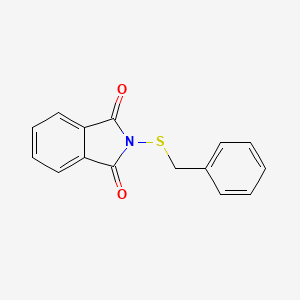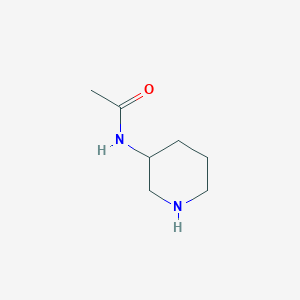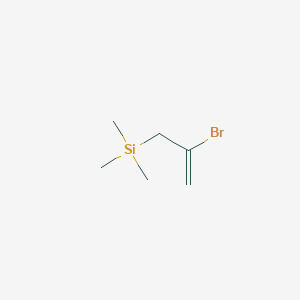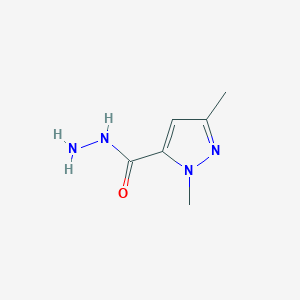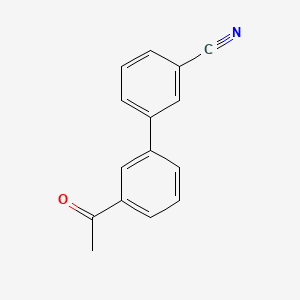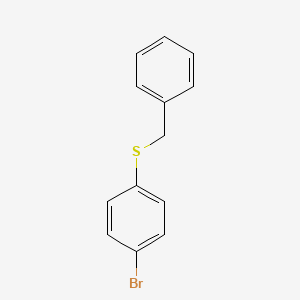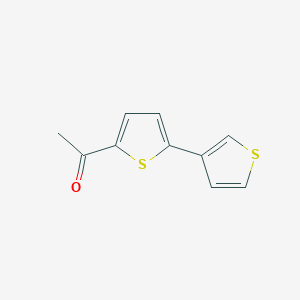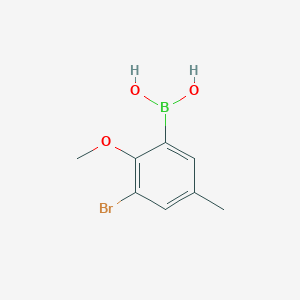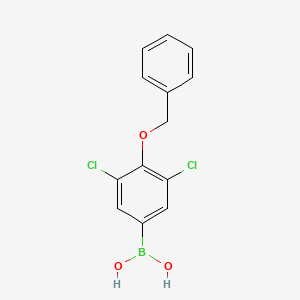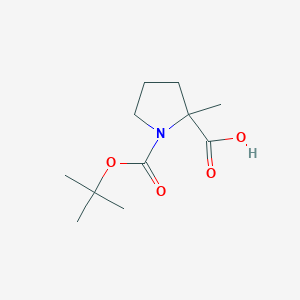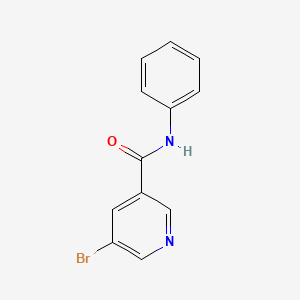
5-溴-N-苯基烟酰胺
描述
5-Bromo-N-phenylnicotinamide is a chemical compound with the CAS Number: 313562-28-6 . It has a molecular weight of 277.12 and its linear formula is C12H9BrN2O .
Molecular Structure Analysis
The InChI code for 5-Bromo-N-phenylnicotinamide is 1S/C12H9BrN2O/c13-10-6-9 (7-14-8-10)12 (16)15-11-4-2-1-3-5-11/h1-8H, (H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-N-phenylnicotinamide is a white solid. It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound has a molecular weight of 277.12 .科学研究应用
Application in Cancer Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide has been used in the synthesis of derivatives of indole phytoalexins, which were screened for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Methods of Application
The compound was synthesized as part of a series of 5-bromosubstituted derivatives of indole phytoalexins. These novel compounds were then screened in vitro for their antiproliferative/cytotoxic activity against various human cancer cell lines using the MTT assay .
Results or Outcomes
Some of the analogues showed better or comparable activity to cisplatin, a common chemotherapy drug. At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
Application in Proteomics Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide is used as a biochemical for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source. However, typically, such compounds are used in various assays to study protein structure and function .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of proteins in various biological processes and diseases .
Application in Early Discovery Research
Scientific Field
Summary of Application
Sigma-Aldrich provides 5-Bromo-N-phenylnicotinamide to early discovery researchers as part of a collection of rare and unique chemicals .
Methods of Application
The specific methods of application in early discovery research are not detailed in the source. However, typically, such compounds are used in various assays to discover new biological activities .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to identify new compounds with potential therapeutic applications .
Application in NAD+ Regulation
Scientific Field
Summary of Application
NMN, a compound related to 5-Bromo-N-phenylnicotinamide, is mainly converted into NAD+ in the human body to exert its physiological functions .
Methods of Application
The specific methods of application in NAD+ regulation are not detailed in the source. However, typically, such compounds are used in various assays to study cell metabolism and energy production .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of NAD+ in various biological processes and diseases .
安全和危害
属性
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-phenylnicotinamide | |
CAS RN |
313562-28-6 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

